molecular formula C20H22N6OS B12147426 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12147426
M. Wt: 394.5 g/mol
InChI Key: PRHVKYFQVJJNDR-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole ring is further modified at the 4-position with a propenyl (allyl) group and at the 5-position with a pyrazin-2-yl substituent. The acetamide nitrogen is attached to a 2,4,6-trimethylphenyl group, which confers steric bulk and lipophilicity. Such structural features are common in pharmacologically active molecules, as triazoles and pyrazines are known to enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .

The compound’s synthesis likely follows established protocols for triazole-thioacetamides, involving nucleophilic substitution of a triazole-thiol intermediate with a halogenated acetamide derivative (e.g., 2-bromoacetamide) in the presence of a base like K₂CO₃ . Structural validation would employ techniques such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H22N6OS/c1-5-8-26-19(16-11-21-6-7-22-16)24-25-20(26)28-12-17(27)23-18-14(3)9-13(2)10-15(18)4/h5-7,9-11H,1,8,12H2,2-4H3,(H,23,27)

InChI Key

PRHVKYFQVJJNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Analysis:

  • Allyl vs.
  • Heterocyclic Moieties : Pyrazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas pyridine (Analogue 2) provides basicity, and thiophene (Analogue 3) contributes to lipophilicity and metabolic stability .
  • Aromatic Substitutents : The 2,4,6-trimethylphenyl group in the target compound creates steric hindrance, possibly reducing off-target interactions but increasing molecular weight. In contrast, chloro or benzyloxy groups (Analogues 2, 3) modulate electronic effects and solubility .

Physicochemical Properties

  • Solubility : Pyrazine’s polar nitrogen atoms may improve aqueous solubility compared to thiophene or phenyl substituents .

Biological Activity

The compound 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide represents a novel class of triazole derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C17H20N6OS
  • Molecular Weight : 366.45 g/mol
  • IUPAC Name : 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Pyrazine Moiety : Accomplished via nucleophilic substitution reactions.
  • Alkylation with Prop-2-en-1-yl Group : This step is crucial for enhancing biological activity.
  • Final Coupling : The final product is obtained by coupling the triazole derivative with N-(2,4,6-trimethylphenyl)acetamide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. In vitro assays demonstrated that compounds similar to the one exhibited significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 15.6 μg/mL for related compounds .

Anticancer Properties

Research indicates that triazole derivatives can exhibit antiproliferative activity against cancer cell lines. For instance, compounds structurally related to our target compound showed a reduction in cell viability in cultures treated with concentrations ranging from 10 to 100 µg/mL . The mechanism appears to involve modulation of cytokine release and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through assays measuring cytokine levels such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC). Notably, it was found that certain derivatives significantly decreased TNF-α production by up to 60% at optimal doses . This suggests a potential role in inflammatory conditions.

Case Studies

  • Case Study on Cytokine Modulation :
    • A study investigated the effects of related triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Compounds demonstrated varying degrees of TNF-α inhibition, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy Evaluation :
    • In a comparative study assessing antimicrobial activity against Gram-positive and Gram-negative bacteria, certain triazole derivatives exhibited superior activity compared to traditional antibiotics like ampicillin .

Comparative Analysis

CompoundMIC (μg/mL)Activity Type
Triazole A0.24Antibacterial
Triazole B15.6Antifungal
Target CompoundTBDTBD

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